

# Head-to-Head Clinical Trial Analysis: Bivamelagon vs. Setmelanotide for Hypothalamic Obesity

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## Compound of Interest

Compound Name: *Bivamelagon*

Cat. No.: *B12376734*

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This guide provides a comparative analysis of **Bivamelagon**, an investigational oral drug, and its primary competitor, Setmelanotide, for the treatment of hypothalamic obesity. The data is based on publicly available results from recent clinical trials.

**Bivamelagon** is an investigational, oral, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2] Its competitor, Setmelanotide (IMCIVREE®), is an injectable MC4R agonist already approved for several genetic forms of obesity.[3] Both drugs target the MC4R pathway, which is crucial for regulating hunger and weight.[4]

## Efficacy and Safety Data

A Phase 2 clinical trial of **Bivamelagon** has demonstrated statistically significant and clinically meaningful reductions in Body Mass Index (BMI) in patients with acquired hypothalamic obesity.[5] The following tables summarize the key efficacy and safety findings from this trial and compare them with available data for Setmelanotide.

Table 1: Comparative Efficacy of **Bivamelagon** and Placebo in a Phase 2 Trial

Parameter	Bivamelagon (600mg)	Bivamelagon (400mg)	Bivamelagon (200mg)	Placebo
Mean BMI Reduction from Baseline	-9.3% (p=0.0004)	-7.7% (p=0.0002)	-2.7% (p=0.0180)	+2.2%
Mean Reduction in 'Most' Hunger Score	>2.8 points	>2.8 points	2.1 points	-0.8 points (‘worst’ hunger)
Number of Patients (n)	8	7	6	7

Table 2: Comparative Safety Profile of **Bivamelagon**

Adverse Event	Frequency	Severity
Diarrhea and Nausea	Most common	Majority were mild (Grade 1)
Localized Hyperpigmentation	Reported in 4 patients (including one on placebo)	Mild
Serious Adverse Events	One patient discontinued due to rectal bleeding	N/A

A post-hoc analysis comparing the Phase 2 results of **Bivamelagon** to previous trials of Setmelanotide suggested that **Bivamelagon** achieved BMI reductions consistent with those of Setmelanotide in similar patient populations at comparable time points.

## Experimental Protocols

### **Bivamelagon** Phase 2 Trial Protocol

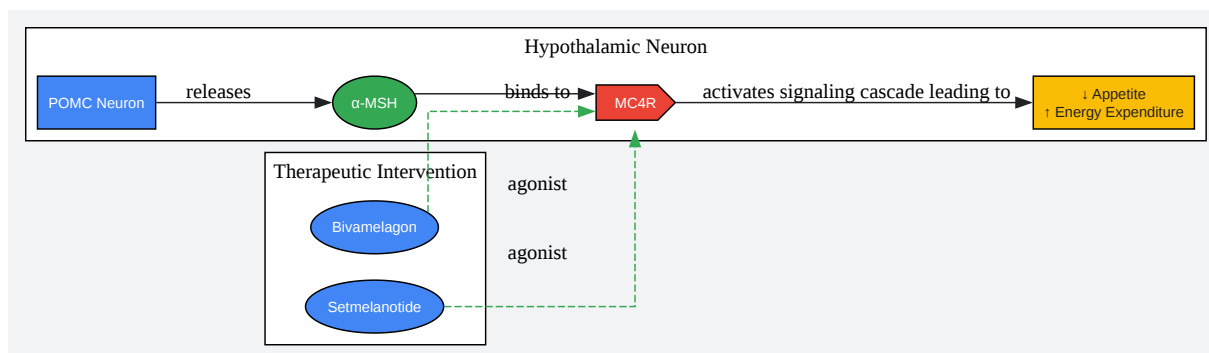
The Phase 2 trial for **Bivamelagon** was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the drug in patients with acquired hypothalamic obesity.

- Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
- Trial Design: Patients were randomized to receive one of three daily oral doses of **Bivamelagon** (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks.
- Primary Endpoint: The primary outcome measured was the change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
- Secondary Endpoints: Secondary measures included changes in hunger scores and overall quality of life.
- Extension Phase: Following the 14-week treatment period, patients had the option to continue in an open-label extension of the trial for up to 52 weeks.

## Visualizations

### Melanocortin-4 Receptor (MC4R) Signaling Pathway

The diagram below illustrates the mechanism of action for **Bivamelagon** and Setmelanotide. Both drugs act as agonists to the MC4R, which is a key component of the signaling pathway that regulates energy balance and appetite.

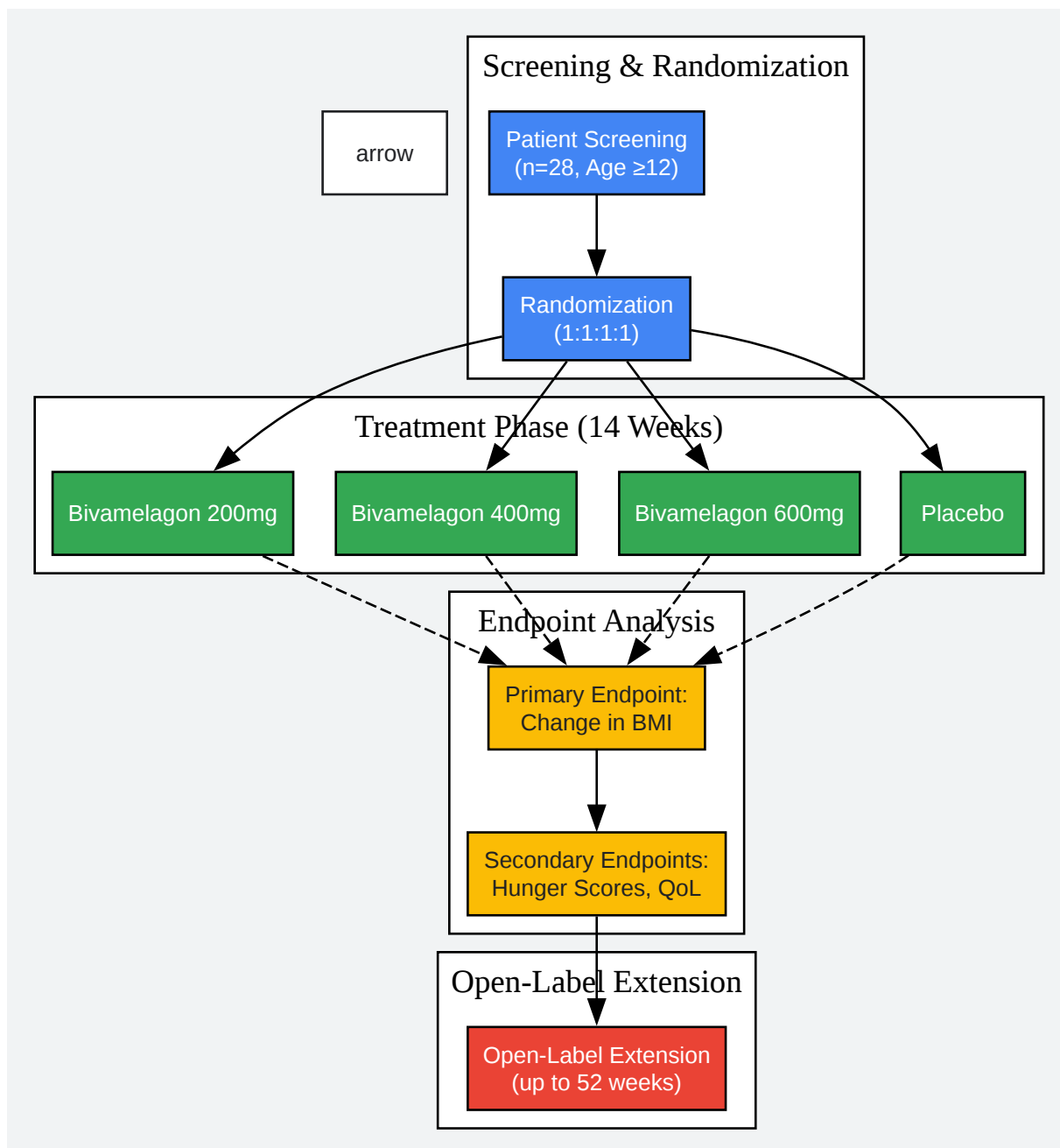


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MC4R signaling pathway targeted by **Bivamelagon** and Setmelanotide.

### **Bivamelagon** Phase 2 Clinical Trial Workflow

The following diagram outlines the workflow of the Phase 2 clinical trial for **Bivamelagon**.



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Workflow of the **Bivamelagon** Phase 2 clinical trial.

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## References

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